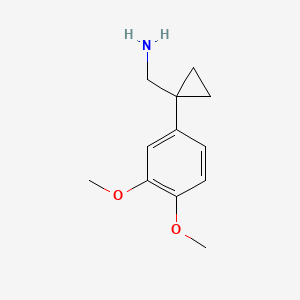
3-(4-Fluoro-3-methylphenyl)sulfonylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluoro-3-methylphenyl)sulfonylchromen-2-one, also known as FC-2-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chromone derivative that has been shown to have various biological activities, including anti-inflammatory and antitumor effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Antiandrogenic Activity : Derivatives of sulfonyl compounds have been synthesized and tested for their antiandrogen activity. For instance, compounds with a sulfonyl group and a fluorophenyl moiety have been developed as potent antiandrogens, highlighting their potential in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
- Oxirane Formation : Studies on the reaction of diazomethane with sulfinyl and sulfonyl compounds have led to the formation of oxiranes, indicating a route for the synthesis of sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).
- Michael Addition Reactions : The reaction of aryl-1-fluorovinyl phenyl sulfones with carbanions derived from isocyanoacetates has been explored, producing mixtures of pyrrolecarboxylates and isocyanobutanoates. Such reactions demonstrate the versatility of sulfonyl compounds in synthetic chemistry (Uno et al., 1994).
Potential Biological Activities
- Antimicrobial Activity : Sulfonamide and carbamate derivatives of fluoromorpholinoaniline, a compound structurally related to sulfonylchromen-2-one derivatives, have been synthesized and evaluated for antimicrobial activity. Some compounds exhibited promising activity, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Electrochemical Applications
- Electrochemical Capacitor Applications : Polymers derived from thiophene derivatives, including those with sulfonylphenyl groups, have been evaluated as active materials for electrochemical capacitors. These studies indicate the potential of such compounds in energy storage applications (Ferraris et al., 1998).
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4S/c1-10-8-12(6-7-13(10)17)22(19,20)15-9-11-4-2-3-5-14(11)21-16(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQFZNXAGGOCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methylphenyl)sulfonylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

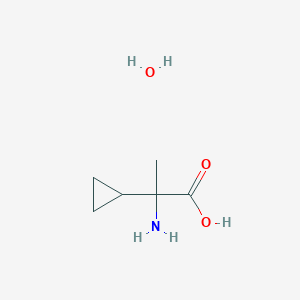
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)
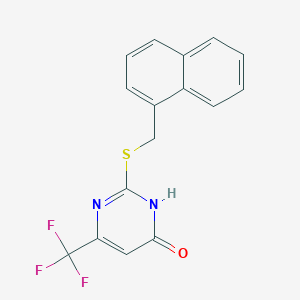
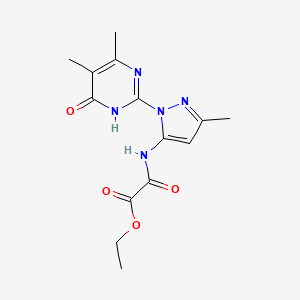
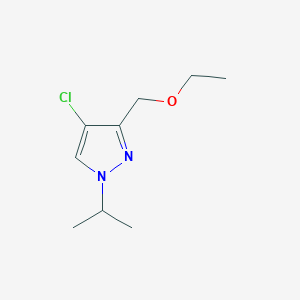
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

